Evidence Item 1: Unique Dual Ionic Mechanism—Slow Inward Na⁺ Current Activation Not Shared by Pure IKr Blockers
Ibutilide is the only approved Class III antiarrhythmic whose primary mechanism is activation of a slow inward depolarizing Na⁺ current (INa-s), rather than exclusive blockade of outward K⁺ currents. In a direct comparative study of five class III agents (ibutilide, d-sotalol, E-4031, sematilide, dofetilide) on single guinea pig ventricular myocytes under identical conditions, ibutilide at 10⁻⁸ M uniquely increased a late inward current, while all four comparator compounds either produced no effect or decreased it [1]. Furthermore, only ibutilide at a high concentration (10⁻⁵ M) increased an outward current, contrasting with the uniform IK depression caused by d-sotalol, sematilide, E-4031, and dofetilide; ibutilide (10⁻⁵ M) was also capable of reversing the IK depression induced by these K⁺ channel blockers [1]. This dual mechanism—IKr blockade plus INa-s activation—is confirmed in the FDA-approved prescribing information, which states that ibutilide 'delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents' [2].
| Evidence Dimension | Ionic current modulation at 10⁻⁸ M (late inward current change) on guinea pig ventricular myocytes |
|---|---|
| Target Compound Data | Ibutilide 10⁻⁸ M: increased late inward current |
| Comparator Or Baseline | d-Sotalol, E-4031, sematilide, dofetilide at equivalent concentrations: no effect or decreased inward current |
| Quantified Difference | Qualitative directional difference: activation vs. no effect/depression; ibutilide uniquely reversed IK depression caused by K⁺ channel blockers at 10⁻⁵ M |
| Conditions | Single guinea pig ventricular myocytes, whole-cell patch clamp, identical experimental conditions (Lee et al., Eur J Pharmacol, 1993) |
Why This Matters
Procurement for electrophysiology research or drug development requires a Class III agent with a mechanistically distinct profile: ibutilide's INa-s activation provides a tool compound that cannot be functionally replaced by pure IKr blockers such as dofetilide or sotalol.
- [1] Lee KS, Tsai TD, Lee EW. Membrane activity of class III antiarrhythmic compounds; a comparison between ibutilide, d-sotalol, E-4031, sematilide and dofetilide. Eur J Pharmacol. 1993;234(1):43-53. PMID: 8472760. View Source
- [2] Corvert® (ibutilide fumarate) Injection, Prescribing Information—Mechanism of Action. Pharmacia & Upjohn (Pfizer). 2023. View Source
